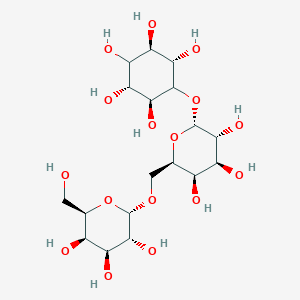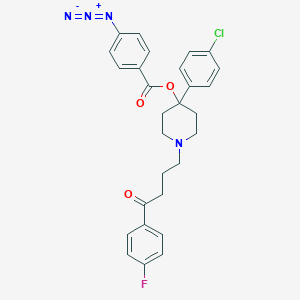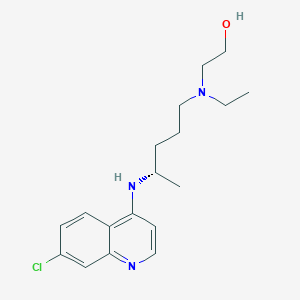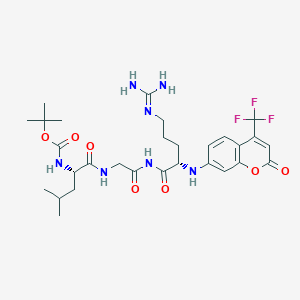![molecular formula C8H10ClNS B056760 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 123279-77-6](/img/structure/B56760.png)
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, also known as THTP, is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. THTP has been found to possess a range of biological activities, including antimicrobial, antifungal, and antitumor properties.
Mechanism Of Action
The mechanism of action of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is not fully understood. However, it has been proposed that 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine exerts its biological activities by inhibiting the activity of enzymes involved in key metabolic pathways. For example, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to possess a range of biochemical and physiological effects. For example, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has also been found to inhibit the growth and proliferation of cancer cells. In addition, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to reduce inflammation and oxidative stress in various cell types.
Advantages And Limitations For Lab Experiments
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. In addition, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to possess a range of biological activities, making it a useful tool for studying various cellular processes.
However, there are also limitations to using 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine in lab experiments. For example, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to be toxic to some cell types at high concentrations. In addition, the mechanism of action of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is not fully understood, which may limit its usefulness in some experimental contexts.
Future Directions
There are several future directions for research on 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. One area of research is to further investigate the mechanism of action of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. This may involve identifying the specific enzymes and pathways that are targeted by 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. Another area of research is to explore the potential applications of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine in drug development. For example, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine may be used as a lead compound for the development of new antimicrobial or antitumor agents. Finally, future research may also focus on optimizing the synthesis method of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine to improve yield and purity.
Synthesis Methods
The synthesis of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves the reaction of 2-chloro-3-formylthiophene with methylamine and ammonium acetate. The resulting product is then subjected to a series of reactions to form the final compound. The synthesis of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess antimicrobial activity against a range of bacterial and fungal strains, including drug-resistant strains. 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has also been found to possess antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to possess anti-inflammatory and antioxidant properties.
properties
CAS RN |
123279-77-6 |
|---|---|
Product Name |
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
Molecular Formula |
C8H10ClNS |
Molecular Weight |
187.69 g/mol |
IUPAC Name |
2-chloro-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H10ClNS/c1-10-3-2-6-4-8(9)11-7(6)5-10/h4H,2-3,5H2,1H3 |
InChI Key |
LODRKBZVDBEJPB-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC(=C2)Cl |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2)Cl |
synonyms |
Thieno[2,3-c]pyridine, 2-chloro-4,5,6,7-tetrahydro-6-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



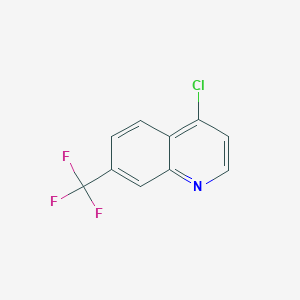
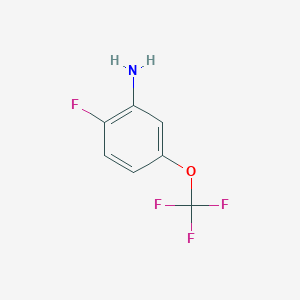
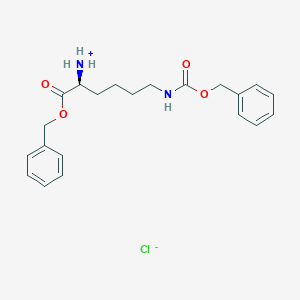

![Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester](/img/structure/B56690.png)
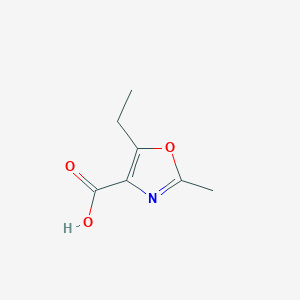
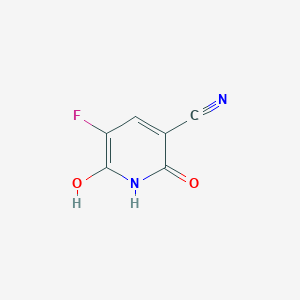
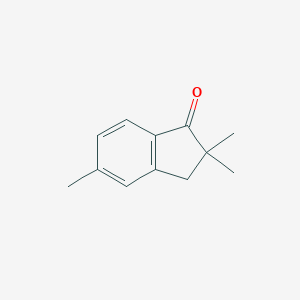
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B56698.png)
